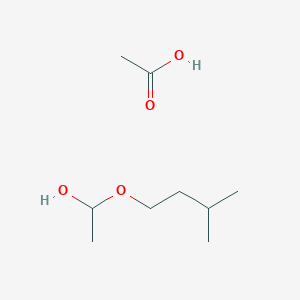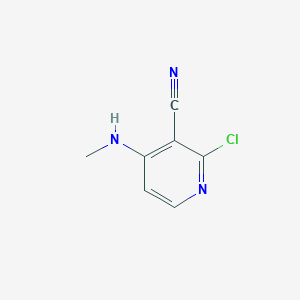![molecular formula C27H32BLi B12517171 Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide CAS No. 660430-05-7](/img/structure/B12517171.png)
Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide is a chemical compound known for its unique structure and properties It is often used in various scientific research applications due to its stability and reactivity
Méthodes De Préparation
The synthesis of Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide typically involves the reaction of 4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenylmethane with a lithium reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding boron-containing oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced boron-containing compounds.
Substitution: It can undergo substitution reactions where the lithium atom is replaced by other electrophiles, forming new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide involves its interaction with various molecular targets. The lithium atom in the compound can coordinate with different functional groups, facilitating various chemical transformations. The boron atom also plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide can be compared with similar compounds such as:
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: This compound is also used in organic synthesis and has similar reactivity.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]:
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
660430-05-7 |
|---|---|
Formule moléculaire |
C27H32BLi |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
lithium;(4-methanidyl-2,6-dimethylphenyl)-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C27H32B.Li/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9;/h10-15H,1H2,2-9H3;/q-1;+1 |
Clé InChI |
ZUDNFWSNUAMGJZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)[CH2-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)




![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)

